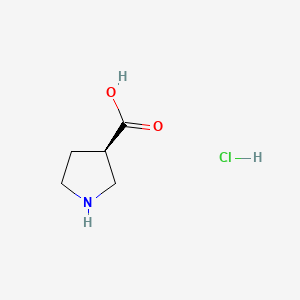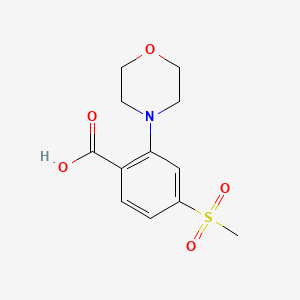
6-(Cbz-氨基)-3-哒嗪羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-(Cbz-amino)-3-pyridazinecarboxylic acid” is a compound that involves a Cbz-protected amino group. Cbz, or carboxybenzyl, is a protecting group used in organic chemistry, specifically in peptide synthesis . It is used to protect the amine functional group during the synthesis process . The Cbz group can be added to the molecule by reaction with benzyl chloroformate .
Synthesis Analysis
The synthesis of Cbz-protected amines involves the reaction of the amino group with benzyl chloroformate . A variety of N-Cbz-protected aliphatic amines and aryl amines can be efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Molecular Structure Analysis
The molecular structure of “6-(Cbz-amino)-3-pyridazinecarboxylic acid” involves a pyridazine ring, a carboxylic acid group, and a Cbz-protected amino group . The Cbz group provides stability to the molecule and protects the amino group during reactions .Chemical Reactions Analysis
Cbz-protected amines can undergo a variety of reactions. They can be deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Cbz-amino)-3-pyridazinecarboxylic acid” would depend on its specific structure. As a Cbz-protected amino acid, it would be expected to have properties typical of such compounds, including stability under certain conditions and reactivity with certain reagents .科学研究应用
Amino Group Protection
The “Cbz” in “6-(Cbz-amino)-3-pyridazinecarboxylic acid” refers to the benzyloxycarbonyl (Cbz) group, which is commonly used as a protecting group for amino acids . The Cbz group can be easily introduced and removed, making it useful in the synthesis of complex molecules where the amino group needs to be protected during certain reactions .
Peptide Synthesis
The Cbz group is particularly useful in peptide synthesis. It can protect amino acids from racemization, which is crucial in the production of peptides and proteins . The Cbz-protected amino acids are stable and can be selectively desorbed by a variety of mild methods .
Organic Synthesis
In organic synthesis, the Cbz group can be used to protect primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . This allows for more complex reactions to take place without affecting the amino group .
Synthesis of Amides
The compound can be used in the synthesis of amides. A variety of N-Cbz-protected aliphatic amines and aryl amines can be efficiently converted to amides . This method is highly effective and offers a promising approach for facile amidation .
Drug Development
Amide structures are frequently found in many natural products and biologically active compounds . Therefore, “6-(Cbz-amino)-3-pyridazinecarboxylic acid” could potentially be used in the development of new drugs, including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .
Research and Development
Given its unique properties and the ability to participate in a variety of reactions, “6-(Cbz-amino)-3-pyridazinecarboxylic acid” can be used in research and development to explore new synthetic methods and reaction mechanisms .
作用机制
Target of Action
The compound contains aCbz-protected amino group , which is commonly used in organic synthesis . The Cbz (or benzyloxycarbonyl) group is a type of protecting group used to shield reactive amino groups during chemical reactions .
Mode of Action
The mode of action of 6-(Cbz-amino)-3-pyridazinecarboxylic acid involves the interaction of the compound with its targets via the Cbz-protected amino group. This group is stable under various reaction conditions and can be selectively removed by a variety of mild methods . This allows the amino group to participate in subsequent reactions without being altered, thereby enabling the compound to interact with its targets effectively .
Biochemical Pathways
It’s known that cbz-protected amines are often used in the synthesis of amides . Amides are crucial in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .
Pharmacokinetics
The presence of the cbz-protected amino group may influence these properties, as the protection and deprotection of amino groups can impact the compound’s bioavailability .
Result of Action
The compound’s ability to participate in the synthesis of amides suggests it could play a role in the formation of peptide bonds, which are essential for protein structure and function .
Action Environment
The action of 6-(Cbz-amino)-3-pyridazinecarboxylic acid can be influenced by various environmental factors. For instance, the stability of the Cbz-protected amino group can be affected by the pH and temperature of the reaction environment . Furthermore, the compound’s efficacy and stability can be influenced by the presence of other functional groups and reaction conditions .
未来方向
The future directions for “6-(Cbz-amino)-3-pyridazinecarboxylic acid” could involve its use in the synthesis of more complex molecules, particularly in the field of peptide synthesis . The development of more efficient and selective methods for the protection and deprotection of amino groups is an active area of research .
属性
IUPAC Name |
6-(phenylmethoxycarbonylamino)pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-12(18)10-6-7-11(16-15-10)14-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFWTVOPDZLMAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NN=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cbz-amino)-3-pyridazinecarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598162.png)
![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)
iodonium triflate](/img/structure/B598164.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598174.png)
